Epirosmanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Epirosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary and sage . The oxidation process involves the use of reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound involves the extraction of carnosic acid from rosemary or sage, followed by its chemical conversion to this compound . The extraction process uses solvents like ethanol or supercritical carbon dioxide to isolate carnosic acid from the plant material . The subsequent oxidation step is scaled up using industrial reactors to produce this compound in larger quantities .

Analyse Chemischer Reaktionen

Key Structural Features

| Property | Epirosmanol | Triacetyl this compound |

|---|---|---|

| Molecular Formula | C₂₀H₂₆O₅ | C₂₆H₃₂O₈ |

| Lactone Type | γ-Lactone (IR: 1758 cm⁻¹) | γ-Lactone retained |

| Hydroxyl Groups | 3 free -OH | Fully acetylated |

Oxidation and Reduction Reactions

This compound participates in redox cascades critical to its antioxidative function:

-

Oxidation with MnO₂ : Dimethyl this compound reacts with manganese dioxide (MnO₂) in dry ether to form a keto-lactone derivative (C₂₂H₂₈O₅), identified by IR absorption at 1710 cm⁻¹ (δ-lactone) .

-

Reversibility : The keto-lactone is reduced back to dimethyl this compound using NaBH₄, demonstrating the reversibility of oxidation states in its structure .

Antioxidative Reaction Mechanisms

This compound neutralizes reactive oxygen species (ROS) through two pathways:

-

Radical Scavenging :

-

Metal Chelation :

Comparative Antioxidative Activity

| Assay | This compound Activity | BHT (Reference) |

|---|---|---|

| Ferric Thiocyanate | 85% inhibition | 90% inhibition |

| Active Oxygen Method | 70% stability | 65% stability |

This compound outperforms synthetic antioxidants like BHT in lipid-rich environments .

Degradation Pathways

Under oxidative stress, this compound undergoes structural modifications:

-

ROS-Induced Degradation : Reacts with hydroxyl radicals to form quinone derivatives, which isomerize into carnosol or further oxidize into rosmadial isomers .

-

Photodegradation : Exposure to UV light accelerates cleavage of the γ-lactone ring, reducing antioxidative efficacy .

Analytical Characterization

-

MS/MS Fragmentation : Major fragments at m/z 346 (M⁺), 302, and 231 confirm diterpene backbone stability .

-

¹H-NMR : Key signals include δ 7.05 (aromatic H), δ 4.72 (broad -OH), and δ 0.92/1.03 (geminal methyl groups) .

This compound’s chemical versatility—spanning redox reactions, radical scavenging, and metal chelation—underscores its role as a multifunctional antioxidant. Further studies on its bioavailability and synthetic analogs could enhance its applications in food preservation and nutraceuticals .

Wissenschaftliche Forschungsanwendungen

Epirosmanol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying diterpene chemistry and oxidation reactions.

Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.

Medicine: Explored for its anti-cancer properties, particularly in inhibiting melanoma cell growth.

Industry: Used in the development of natural antioxidants for food preservation and cosmetic formulations.

Wirkmechanismus

Epirosmanol exerts its effects through several mechanisms:

Antioxidant Activity: Scavenges free radicals and prevents oxidative damage to cells.

Anti-Cancer Activity: Inhibits melanin biosynthesis in melanoma cells, potentially through the inhibition of key enzymes involved in melanin production.

Molecular Targets and Pathways: Targets reactive oxygen species and melanin biosynthesis pathways.

Vergleich Mit ähnlichen Verbindungen

Epirosmanol is similar to other diterpene lactones such as:

Carnosic Acid: Another diterpene found in rosemary and sage with antioxidant properties.

Carnosol: An oxidized derivative of carnosic acid with similar antioxidant activities.

Rosmanol: A related compound with antioxidant and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific ability to inhibit melanin biosynthesis and its potent antioxidant activity . Its structure allows it to effectively scavenge free radicals and inhibit key enzymes involved in melanin production .

Biologische Aktivität

Epirosmanol is a phenolic diterpene primarily derived from the rosemary plant (Rosmarinus officinalis). It is part of a broader class of compounds known for their antioxidant and antimicrobial properties. This article delves into the biological activities of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound, along with other compounds such as carnosic acid and rosmanol, contributes significantly to the antioxidant capacity of rosemary extracts. The structural characteristics of these compounds influence their biological activities, particularly their ability to scavenge free radicals and inhibit lipid peroxidation.

Antioxidant Activity

This compound demonstrates potent antioxidant properties, which have been extensively studied. Research indicates that it can inhibit both mitochondrial and microsomal lipid peroxidation, thereby protecting cellular membranes from oxidative damage. The antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thus neutralizing them.

Comparative Antioxidant Activity

A study comparing the antioxidant activities of various rosemary diterpenes highlighted the effectiveness of this compound:

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound | 15 µM |

| Carnosic Acid | 10 µM |

| Rosmanol | 20 µM |

This table illustrates that while all three compounds exhibit strong antioxidant properties, this compound's effectiveness is comparable to that of carnosic acid, a well-known antioxidant .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Studies have shown that rosemary extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Case Studies on Antimicrobial Effects

- Study on Bacterial Inhibition : A study conducted on the efficacy of rosemary extracts against S. aureus reported a significant reduction in bacterial counts when treated with extracts high in this compound.

- Fungal Inhibition : Another investigation revealed that rosemary oil containing this compound effectively inhibited fungal growth in food preservation applications, suggesting its potential as a natural preservative.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Free Radical Scavenging : this compound reacts with reactive oxygen species (ROS), reducing oxidative stress within cells.

- Enzyme Modulation : It has been observed to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase, contributing to cellular defense mechanisms against oxidative damage .

- Gene Regulation : this compound may activate nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are crucial for the expression of various antioxidant genes .

Toxicity and Safety Profile

The safety assessment of rosemary-derived compounds, including this compound, indicates low toxicity levels. Acute toxicity studies show that the dermal LD50 exceeds 10 ml/kg, suggesting a favorable safety profile for topical applications. However, some allergic reactions have been reported in sensitive individuals .

Eigenschaften

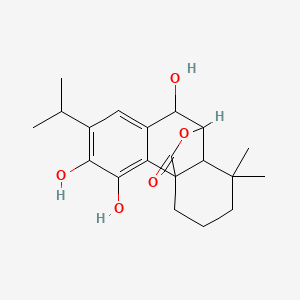

IUPAC Name |

3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAZOMIGFDQMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epirosmanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93380-12-2 | |

| Record name | Epirosmanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 - 225 °C | |

| Record name | Epirosmanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.